2,4-Dibromo-3-methyl-6-nitrobenzoic acid

Description

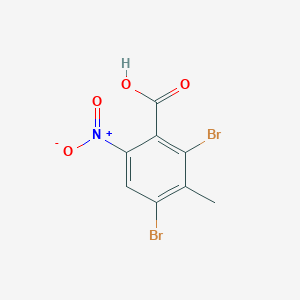

2,4-Dibromo-3-methyl-6-nitrobenzoic acid is a polyhalogenated aromatic carboxylic acid with a nitro group at position 6, bromine atoms at positions 2 and 4, and a methyl group at position 2. The methyl group may reduce solubility in polar solvents due to its hydrophobic nature .

Properties

IUPAC Name |

2,4-dibromo-3-methyl-6-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO4/c1-3-4(9)2-5(11(14)15)6(7(3)10)8(12)13/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFLOXIBWBEODO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)C(=O)O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-3-methyl-6-nitrobenzoic acid typically involves the bromination of 3-methylbenzoic acid followed by nitration. The reaction conditions for bromination often include the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The nitration process involves the use of a nitrating mixture, usually composed of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), to introduce the nitro group into the aromatic ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-methyl-6-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with Pd/C or other reducing agents like tin(II) chloride (SnCl2).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Derivatives with different substituents replacing the bromine atoms.

Reduction: 2,4-Dibromo-3-methyl-6-aminobenzoic acid.

Oxidation: 2,4-Dibromo-3-carboxy-6-nitrobenzoic acid.

Scientific Research Applications

2,4-Dibromo-3-methyl-6-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dibromo-3-methyl-6-nitrobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Nitrobenzoic Acids

Key Analogs:

- 2-Bromo-6-nitrobenzoic acid (96% purity): Shares nitro and bromine substituents but lacks the methyl group and second bromine atom. Higher bromination in the target compound likely increases molecular weight (estimated ~369.94 g/mol vs. ~262.02 g/mol for 2-bromo-6-nitrobenzoic acid) and melting point due to stronger van der Waals interactions .

- 3,5-Dibromo-4-nitrobenzoic acid: Differs in substituent positions (bromine at 3 and 5, nitro at 4).

Table 1: Halogenated Nitrobenzoic Acids Comparison

Methyl-Substituted Nitrobenzoic Acids

Key Analogs:

- 2-Methoxycarbonyl-6-nitrobenzoic acid: Features a methoxycarbonyl group (ester) at position 2 and nitro at 5. The ester group introduces different electronic effects (electron-withdrawing) compared to the methyl group in the target compound. X-ray data shows non-planar substituents (dihedral angles: 29.99°–67.09°), suggesting steric hindrance also influences the target compound’s conformation .

- 3-Methoxy-4-nitrobenzoic acid : Methoxy (electron-donating) at 3 and nitro at 3. The target’s nitro group at 6 may increase acidity (pKa ~1–2) compared to this analog (pKa ~2–3) due to closer proximity to the carboxylic acid .

Table 2: Methyl/Methoxy-Substituted Analogs

Amino-Substituted Bromobenzoic Acids

Key Analogs:

- 4-Amino-3,5-dibromobenzoic acid: Amino group at 4 replaces the nitro group in the target. Amino’s electron-donating nature reduces acidity (pKa ~4–5) compared to the nitro-containing target (pKa ~1–2). Bromine positions (3 and 5) also alter steric accessibility for further reactions .

Table 3: Amino vs. Nitro Substituents

| Compound | Substituent at Position 6 | Acidity (pKa) | Reactivity |

|---|---|---|---|

| This compound | NO₂ | ~1–2 | Prone to electrophilic substitution |

| 4-Amino-3,5-dibromobenzoic acid | NH₂ | ~4–5 | Suitable for diazotization reactions |

Structural and Electronic Effects

- Steric Hindrance : The methyl group at position 3 and bromines at 2 and 4 likely create significant steric bulk, reducing reactivity in crowded reactions (e.g., Suzuki coupling) compared to less-substituted analogs .

- Hydrogen Bonding : Nitro and carboxylic acid groups in the target compound may form intermolecular hydrogen bonds (as seen in 2-methoxycarbonyl-6-nitrobenzoic acid), influencing crystal packing and melting behavior .

- Solubility : The hydrophobic methyl group and polar nitro/bromine substituents create mixed solubility profiles—likely soluble in DMSO or acetone but poorly in water .

Biological Activity

2,4-Dibromo-3-methyl-6-nitrobenzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its antimicrobial and anti-inflammatory properties, mechanism of action, and relevant case studies.

The chemical structure of this compound includes two bromine atoms, a methyl group, and a nitro group attached to a benzoic acid framework. This unique arrangement contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study assessing various synthesized compounds for antibacterial efficacy against Staphylococcus aureus and Escherichia coli, it was found that this compound demonstrated significant inhibition zones, suggesting potent antibacterial properties.

Table 1: Antimicrobial Activity of this compound

| Bacteria | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been investigated for anti-inflammatory activity. It was shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

The mechanism of action for this compound is primarily attributed to its ability to act as an electrophile in biological systems. The nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that interact with cellular macromolecules. Additionally, the bromine atoms enhance the compound's reactivity towards nucleophiles in biological environments.

Study on Antimicrobial Efficacy

A recent study focused on synthesizing derivatives of benzoic acid and evaluating their antimicrobial properties. Among these derivatives, this compound showed the highest efficacy against both gram-positive and gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

In Vivo Studies

In vivo studies using murine models demonstrated that administration of this compound led to reduced inflammation markers in serum after inducing an inflammatory response with lipopolysaccharides (LPS). This suggests its potential utility in treating conditions characterized by excessive inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.